3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers or organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the thiophene ring.
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atom.
3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
Uniqueness
The presence of both the thiophene ring and the sulfonamide group in 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide imparts unique chemical and biological properties. The thiophene ring can enhance the compound’s electronic properties, making it suitable for applications in materials science, while the sulfonamide group can confer biological activity, making it a potential candidate for drug development.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDRCKEHCUACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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